molecular formula C19H22N2O B4535272 2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]-2-propanol

2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]-2-propanol

Cat. No. B4535272
M. Wt: 294.4 g/mol
InChI Key: GOHZWARDTXPWBJ-UHFFFAOYSA-N
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Description

2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]-2-propanol belongs to the benzimidazole derivatives, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Benzimidazoles are heterocyclic compounds consisting of fused benzene and imidazole rings, often modified to enhance their properties for specific applications (Akkurt et al., 2008).

Synthesis Analysis

The synthesis of benzimidazole derivatives, like 2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]-2-propanol, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. Techniques such as the use of sulfuric acid {[3-(3-silicapropyl)sulfanyl]propyl}ester as a recyclable catalyst have been demonstrated to yield various 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles efficiently (Iravani et al., 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed through various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction analysis has been used to confirm the planarity of the benzimidazole unit and to determine the dihedral angles with phenyl rings, providing insights into the spatial arrangement and potential interaction sites of these molecules (Akkurt et al., 2008).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and complex formation with metals. For example, benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to bind DNA through intercalation, demonstrating the potential for these compounds to interact with biological macromolecules (Paul et al., 2015).

properties

IUPAC Name

2-[1-(3-phenylpropyl)benzimidazol-2-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-19(2,22)18-20-16-12-6-7-13-17(16)21(18)14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13,22H,8,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHZWARDTXPWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-Phenylpropyl)benzimidazol-2-yl]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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